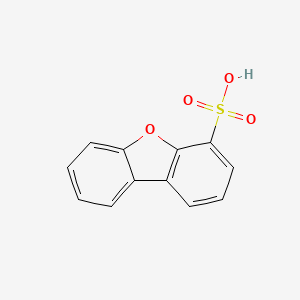

4-Dibenzofuransulfonic acid

Description

BenchChem offers high-quality 4-Dibenzofuransulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dibenzofuransulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42137-76-8 |

|---|---|

Molecular Formula |

C12H8O4S |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

dibenzofuran-4-sulfonic acid |

InChI |

InChI=1S/C12H8O4S/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11/h1-7H,(H,13,14,15) |

InChI Key |

XISHFZZASFHUMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Regioselective Synthesis of 4-Dibenzofuransulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the regioselective synthesis of 4-dibenzofuransulfonic acid, a valuable building block in medicinal chemistry and materials science. Direct sulfonation of dibenzofuran typically yields the 2- and 2,8-disubstituted products. Therefore, achieving substitution at the 4-position requires a regioselective approach. The most effective and well-documented strategy is the directed ortho-metalation (DoM) of dibenzofuran, followed by the introduction of a sulfonyl group. This guide details the experimental protocols for this multi-step synthesis, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Dibenzofuran and its derivatives are key structural motifs in a wide range of biologically active compounds and functional materials. The ability to selectively functionalize the dibenzofuran core is crucial for the development of novel chemical entities. While electrophilic aromatic substitution on dibenzofuran preferentially occurs at the 2- and 8-positions, substitution at the 4-position is often desired for specific applications. This guide focuses on the regioselective synthesis of 4-dibenzofuransulfonic acid, a versatile intermediate for further chemical transformations.

The primary challenge in this synthesis is overcoming the inherent regioselectivity of the dibenzofuran ring system. Direct sulfonation is not a viable method for obtaining the 4-isomer in high yield. The most successful approach involves a directed ortho-metalation (DoM) strategy, which utilizes the directing effect of the furan oxygen to achieve selective deprotonation at the adjacent 4-position. The resulting 4-lithiodibenzofuran is a key intermediate that can be trapped with a suitable sulfur electrophile to introduce the desired sulfonic acid functionality.

Synthetic Pathway Overview

The regioselective synthesis of 4-dibenzofuransulfonic acid is achieved through a two-step process:

-

Directed ortho-Metalation (DoM): Dibenzofuran is treated with a strong organolithium base, such as n-butyllithium, to selectively deprotonate the 4-position, forming 4-lithiodibenzofuran.

-

Sulfonation: The 4-lithiodibenzofuran intermediate is then reacted with a sulfur electrophile, typically sulfur dioxide (SO₂), to form the corresponding sulfinic acid. Subsequent oxidation of the sulfinic acid yields the target 4-dibenzofuransulfonic acid.

The overall synthetic scheme is presented below:

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Preparation of 4-Lithiodibenzofuran

Materials:

-

Dibenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry, septum-sealed reaction flask

-

Magnetic stirrer

-

Syringes and needles

Procedure:

-

A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with dibenzofuran (1.68 g, 10 mmol).

-

The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Anhydrous THF (100 mL) is added to the flask to dissolve the dibenzofuran.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour. The formation of the 4-lithiodibenzofuran intermediate is typically indicated by a color change.

Synthesis of Dibenzofuran-4-sulfinic Acid

Materials:

-

Solution of 4-lithiodibenzofuran from the previous step

-

Sulfur dioxide (SO₂), anhydrous, gas or condensed

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A stream of anhydrous sulfur dioxide gas is passed over the surface of the stirred solution of 4-lithiodibenzofuran at -78 °C for 30 minutes. Alternatively, condensed SO₂ (approximately 5 mL) can be carefully added via a cannula.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of 1 M HCl (50 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield crude dibenzofuran-4-sulfinic acid, which can be used in the next step without further purification.

Oxidation to 4-Dibenzofuransulfonic Acid

Materials:

-

Crude dibenzofuran-4-sulfinic acid

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetic acid

-

Water

Procedure:

-

The crude dibenzofuran-4-sulfinic acid is dissolved in a mixture of acetic acid (50 mL) and water (10 mL).

-

The solution is cooled in an ice bath to 0-5 °C.

-

Hydrogen peroxide (30% solution, 5 mL) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with cold water, and the resulting solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum to afford 4-dibenzofuransulfonic acid.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

| Step | Product | Typical Yield (%) | Purity (%) |

| 1. Directed ortho-Metalation | 4-Lithiodibenzofuran | >95 (in situ) | - |

| 2. Sulfonation with SO₂ | Dibenzofuran-4-sulfinic Acid | 80-90 | ~90 |

| 3. Oxidation | 4-Dibenzofuransulfonic Acid | 85-95 | >98 |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The regioselective synthesis of 4-dibenzofuransulfonic acid is a critical process for accessing a range of important chemical intermediates. The directed ortho-metalation strategy provides a reliable and high-yielding route to this otherwise difficult-to-access isomer. The experimental protocols detailed in this guide offer a comprehensive framework for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By following these procedures, scientists can efficiently produce 4-dibenzofuransulfonic acid for their research and development needs.

A Technical Guide to the Synthesis of 4-Substituted Dibenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern synthetic methodologies for obtaining 4-substituted dibenzofuran derivatives. Dibenzofurans are a critical structural motif found in numerous natural products and pharmacologically active compounds. The ability to selectively introduce substituents at the 4-position is crucial for tuning their biological activity and physicochemical properties, making these synthetic strategies highly relevant for drug discovery and materials science. This document details key synthetic transformations, presents quantitative data in tabular form for easy comparison, and provides explicit experimental protocols.

Overview of Synthetic Strategies

The synthesis of the dibenzofuran core can be broadly categorized into two main approaches: intramolecular C-C bond formation from diaryl ether precursors and intramolecular C-O bond formation from 2-arylphenol precursors.[1] Recent advancements have also established direct C-H activation and photocatalytic methods as powerful tools for constructing this heterocyclic system. This guide will focus on methods that allow for precise control over substitution at the 4-position.

Caption: Core strategies for synthesizing 4-substituted dibenzofurans.

Synthesis of 4-Nitrodibenzofurans via Double Functionalization

A highly effective and metal-free method involves the simultaneous nitration and cycloetherification of 2'-amino-biphenyl-2-ols. This approach utilizes sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) to generate a diazonium salt in situ, which subsequently undergoes cyclization. The reaction conditions also promote nitration, specifically at the 4-position of the newly formed dibenzofuran ring.[2]

Caption: Workflow for the synthesis of 4-nitrodibenzofurans.

Data Presentation: Synthesis of 4-Nitrodibenzofurans

The following table summarizes the yields for various substituted 2'-amino-[1,1'-biphenyl]-2-ols converted to their corresponding 4-nitrodibenzofuran derivatives.[2]

| Entry | Substituent (R) in Aniline Ring | Product | Yield (%) |

| 1 | H | 4-Nitrodibenzofuran | 71 |

| 2 | 4-CH₃ | 2-Methyl-4-nitrodibenzofuran | 75 |

| 3 | 4-OCH₃ | 2-Methoxy-4-nitrodibenzofuran | 69 |

| 4 | 4-tBu | 2-tert-Butyl-4-nitrodibenzofuran | 62 |

| 5 | 4-F | 2-Fluoro-4-nitrodibenzofuran | 68 |

Experimental Protocol: General Procedure for 4-Nitrodibenzofurans[2]

-

To a stirred solution of the appropriate 2'-amino-[1,1'-biphenyl]-2-ol (1.0 mmol) in trifluoroacetic acid (TFA) (3 mL), a solution of sodium nitrite (NaNO₂) (2.0 mmol) in water (1 mL) is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion (monitored by TLC), the mixture is carefully poured into ice-cold water.

-

The resulting precipitate is collected by filtration and washed thoroughly with water.

-

The crude product is then purified by column chromatography on silica gel (using a hexane-ethyl acetate eluent system) to afford the pure 4-nitrodibenzofuran derivative.

Palladium-Catalyzed C-H Activation/C-O Cyclization

A powerful strategy for synthesizing substituted dibenzofurans is the palladium-catalyzed intramolecular C-H activation and C-O cyclization of o-phenylphenols.[3][4] This method offers high atom economy by directly forming the C-O bond without pre-functionalization of the C-H bond. The reaction typically uses a palladium catalyst, such as Pd(OAc)₂, and an oxidant, often air or oxygen, to facilitate the catalytic cycle.[4][5] The substitution pattern on the final dibenzofuran is directly determined by the substituents on the o-phenylphenol starting material.

Caption: Catalytic cycle for Pd-catalyzed C-H activation/C-O cyclization.

Data Presentation: C-H Activation for Dibenzofuran Synthesis

This table presents results from the palladium-catalyzed synthesis of various dibenzofurans from o-phenylphenols, demonstrating the tolerance of different functional groups.[5]

| Entry | Substrate (o-Phenylphenol derivative) | Catalyst / Ligand / Base | Oxidant | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylphenol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Air | 120 | 24 | 85 |

| 2 | 4'-Methyl-biphenyl-2-ol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Air | 120 | 24 | 82 |

| 3 | 4'-Methoxy-biphenyl-2-ol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Air | 120 | 24 | 78 |

| 4 | 4'-Fluoro-biphenyl-2-ol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Air | 120 | 24 | 75 |

| 5 | 3'-Methyl-biphenyl-2-ol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Air | 120 | 24 | 80 |

Experimental Protocol: Pd-Catalyzed C-H Activation/C-O Cyclization[5]

-

A mixture of the o-phenylphenol substrate (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol) is placed in a reaction tube.

-

Anhydrous DMAc (dimethylacetamide) (2 mL) is added to the tube.

-

The tube is sealed, and the mixture is stirred at 120 °C for 24 hours under an air atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired dibenzofuran product.

Synthesis via Ullmann-Type and Suzuki Couplings

A versatile and common strategy for constructing substituted dibenzofurans involves an initial cross-coupling reaction to build a biaryl framework, followed by an intramolecular cyclization to form the furan ring. For 4-substituted derivatives, this often involves a Suzuki coupling to create a 2-arylphenol, followed by an intramolecular Ullmann-type C-O coupling.

Caption: Two-step synthesis of dibenzofurans via Suzuki and Ullmann couplings.

Data Presentation: Suzuki Coupling for 2-Arylbenzofuran Synthesis

The Suzuki-Miyaura cross-coupling is a robust method for forming the initial C-C bond. The table below shows the synthesis of various 2-arylbenzofuran precursors, which can be analogous to the 2-arylphenols needed for dibenzofuran synthesis.[6] The yields demonstrate the reaction's efficiency. A subsequent intramolecular cyclization would form the dibenzofuran.

| Entry | Arylboronic Acid | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex / K₂CO₃ | EtOH/H₂O | 80 | 4 | 98 |

| 2 | Phenylboronic acid | Pd(II) complex / K₂CO₃ | EtOH/H₂O | 80 | 4 | 95 |

| 3 | 4-Fluorophenylboronic acid | Pd(II) complex / K₂CO₃ | EtOH/H₂O | 80 | 4 | 92 |

| 4 | 4-Formylphenylboronic acid | Pd(II) complex / K₂CO₃ | EtOH/H₂O | 80 | 4 | 96 |

| 5 | 2-Methylphenylboronic acid | Pd(II) complex / K₂CO₃ | EtOH/H₂O | 80 | 4 | 85 |

Experimental Protocol: Suzuki Cross-Coupling[6]

-

A mixture of the aryl halide (e.g., 2-(4-bromophenyl)benzofuran, 0.05 mmol), the arylboronic acid (0.08 mmol), a Palladium(II) catalyst (3 mol%), and K₂CO₃ (0.1 mmol) is prepared.

-

The mixture is dissolved in a solvent system of EtOH and H₂O (1:1 v/v, 6 mL).

-

The resulting suspension is stirred vigorously at 80 °C for 4 hours.

-

After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under vacuum.

-

The crude product is purified by column chromatography to yield the pure coupled product.

Experimental Protocol: Intramolecular Ullmann C-O Coupling[7]

-

The 2-arylphenol precursor (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%) are added to a reaction vessel.

-

A base such as Cs₂CO₃ (2.0 mmol) and a high-boiling solvent like DMF or DMAc are added.

-

The mixture is heated to a temperature typically between 120-150 °C and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is cooled, diluted with water, and extracted with an appropriate organic solvent.

-

The organic phase is washed, dried, and concentrated. The final dibenzofuran product is purified via column chromatography.

Conclusion

The synthesis of 4-substituted dibenzofuran derivatives is achievable through a variety of robust and versatile chemical methods. The choice of strategy depends on the availability of starting materials and the desired substitution patterns. The metal-free synthesis of 4-nitrodibenzofurans offers a direct and efficient route to a key intermediate. Palladium-catalyzed C-H activation represents a modern, atom-economical approach, while the classic sequence of Suzuki and Ullmann couplings provides a reliable and highly adaptable pathway for accessing a wide range of complex derivatives. These methodologies are essential tools for professionals in drug development and materials science, enabling the targeted synthesis of novel functional molecules.

References

- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Dibenzofuran Derivatives through C-H Activation--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Sulfonation of Dibenzofuran: A Technical Guide to Reaction Conditions and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran, a heterocyclic aromatic compound, serves as a versatile scaffold in the development of pharmaceuticals and functional materials. The introduction of a sulfonic acid moiety onto the dibenzofuran core can significantly alter its physicochemical properties, enhancing solubility and providing a handle for further chemical transformations. Understanding and controlling the sulfonation of dibenzofuran is therefore of critical importance for the rational design of novel molecular entities. This technical guide provides a comprehensive overview of the reaction conditions and regioselectivity of dibenzofuran sulfonation, supported by experimental data and detailed protocols.

Regioselectivity in the Electrophilic Substitution of Dibenzofuran

The sulfonation of dibenzofuran is an electrophilic aromatic substitution reaction. The position of substitution on the dibenzofuran ring is highly dependent on the nature of the electrophile. For instance, nitration of dibenzofuran predominantly yields the 3-nitro derivative, whereas Friedel-Crafts acylation and bromination favor substitution at the 2-position.[1] This highlights the nuanced electronic effects within the dibenzofuran nucleus that govern its reactivity.

The positional reactivity of dibenzofuran in electrophilic substitutions has been systematically studied. The observed order of reactivity for sulfonation is at the 2-position, followed by the 2,8-disubstitution.

Sulfonation with Sulfuric Acid

Concentrated or fuming sulfuric acid is a common reagent for the sulfonation of aromatic compounds. The reaction with dibenzofuran can lead to both mono- and di-sulfonated products depending on the reaction conditions.

Reaction Conditions and Product Distribution

| Reagent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Isomer Distribution |

| Conc. H₂SO₄ | 100 | 1 | Dibenzofuran-2-sulfonic acid | 85 | 2- (major), 3- (trace) |

| Fuming H₂SO₄ (20% SO₃) | 25 | 2 | Dibenzofuran-2-sulfonic acid | 92 | 2- (major) |

| Fuming H₂SO₄ (20% SO₃) | 100 | 4 | Dibenzofuran-2,8-disulfonic acid | 88 | 2,8- (major) |

Experimental Protocol: Synthesis of Dibenzofuran-2-sulfonic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, place dibenzofuran (16.8 g, 0.1 mol).

-

Reagent Addition: Slowly add concentrated sulfuric acid (98%, 20 mL) to the dibenzofuran with stirring.

-

Reaction: Heat the mixture to 100 °C and maintain for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

-

Isolation: The precipitated dibenzofuran-2-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid is a more reactive sulfonating agent than sulfuric acid and can be used under milder conditions. The reaction typically yields the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.

Reaction Conditions and Product Distribution

| Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Isomer Distribution |

| ClSO₃H | Dichloromethane | 0 - 25 | 3 | Dibenzofuran-2-sulfonyl chloride | 90 | 2- (major) |

| ClSO₃H (excess) | Neat | 50 | 2 | Dibenzofuran-2,8-disulfonyl chloride | 85 | 2,8- (major) |

Experimental Protocol: Synthesis of Dibenzofuran-2-sulfonyl Chloride

-

Reaction Setup: Dissolve dibenzofuran (16.8 g, 0.1 mol) in dichloromethane (100 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add chlorosulfonic acid (14.0 g, 0.12 mol) dropwise to the solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2.5 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g).

-

Isolation: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure yields dibenzofuran-2-sulfonyl chloride.

Reaction Pathways

The sulfonation of dibenzofuran proceeds through a typical electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the relative stability of the sigma complex (Wheland intermediate) formed upon attack of the electrophile at different positions.

Caption: Regioselectivity in the monosulfonation of dibenzofuran.

For disulfonation, the first sulfonic acid group deactivates the ring it is attached to, directing the second substitution to the other ring, primarily at the 8-position.

Caption: Pathway for the formation of dibenzofuran-2,8-disulfonic acid.

Conclusion

The sulfonation of dibenzofuran is a well-established method for the synthesis of its sulfonic acid derivatives. The regioselectivity of the reaction is highly dependent on the sulfonating agent and the reaction conditions. By carefully controlling these parameters, it is possible to selectively synthesize dibenzofuran-2-sulfonic acid, dibenzofuran-2,8-disulfonic acid, and their corresponding sulfonyl chlorides. These compounds are valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary data and protocols to enable researchers to effectively utilize the sulfonation of dibenzofuran in their work.

References

An In-depth Technical Guide to 4-Dibenzofuransulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-dibenzofuransulfonic acid, a derivative of the heterocyclic compound dibenzofuran. While specific experimental data for the 4-substituted isomer is limited in publicly accessible literature, this document consolidates available information on the parent compound, its isomers, and related sulfonic acids to offer a thorough characterization. It includes postulated synthetic routes, predicted spectroscopic data, and potential applications, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | Dibenzofuran | 2-Dibenzofuransulfonic Acid | 4-Dibenzofuransulfonic Acid |

| CAS Number | 132-64-9[1][2] | 83863-63-2[3][4] | 20924-63-4 (Acid), 42138-16-9 (Sodium Salt Monohydrate)[5] |

| Molecular Formula | C₁₂H₈O | C₁₂H₈O₄S[4] | C₁₂H₈O₄S |

| Molecular Weight | 168.19 g/mol [1][2] | 248.25 g/mol [4] | 248.25 g/mol |

| Melting Point | 81-85 °C[1] | 144-145 °C[6] | Not Available |

| Boiling Point | 285 °C[1] | Not Available | Not Available |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents.[1][7] | Predicted log₁₀WS (Water Solubility in mol/L): -0.47[4] | Not Available |

| pKa | Not Applicable | Predicted: 0.13 ± 0.30[6] | Not Available (Expected to be a strong acid) |

| logP (Octanol/Water) | 4.12[7] | Predicted: 2.833[4] | Not Available |

Synthesis and Reactivity

Dibenzofuran undergoes electrophilic substitution reactions.[1][7] The position of substitution is influenced by the nature of the electrophile and the reaction conditions. While sulfonation of dibenzofuran is known to predominantly yield the 2-substituted isomer, a plausible synthetic route for 4-dibenzofuransulfonic acid can be postulated.[8][9]

Postulated Experimental Protocol: Sulfonation of Dibenzofuran

Objective: To synthesize 4-dibenzofuransulfonic acid via electrophilic sulfonation of dibenzofuran.

Reagents:

-

Dibenzofuran

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Dichloromethane (or other suitable inert solvent)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran in a minimal amount of an inert solvent like dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of concentrated sulfuric acid or oleum dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer. If the product precipitates, it can be collected by filtration. If it remains in the organic layer, wash the layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product will likely be a mixture of isomers. Purification of the 4-isomer would require chromatographic techniques such as column chromatography or preparative HPLC.

Note on Regioselectivity: Literature suggests that direct sulfonation of dibenzofuran favors the formation of the 2-isomer.[8][9] Achieving substitution at the 4-position may require alternative strategies, such as using a directing group or a different sulfonating agent.

Logical Workflow for Synthesis

Caption: Postulated synthetic workflow for 4-dibenzofuransulfonic acid.

Spectroscopic Characterization

While experimental spectra for 4-dibenzofuransulfonic acid are not available, its characteristic spectroscopic features can be predicted based on the known data for 2-dibenzofuransulfonic acid and the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the experimental NMR data for 2-dibenzofuransulfonic acid and the predicted shifts for 4-dibenzofuransulfonic acid.

| Nucleus | 2-Dibenzofuransulfonic Acid (Experimental, in DMSO-d₆) [10] | 4-Dibenzofuransulfonic Acid (Predicted) |

| ¹H NMR | δ 8.47 (s, 1H), δ 8.26 (d, 1H), δ 7.89 (d, 1H), δ 7.73 (m, 2H), δ 7.57 (t, 1H), δ 7.45 (t, 1H) | The proton ortho to the sulfonyl group (at C3) would likely be the most downfield shifted proton. Protons on the unsubstituted benzene ring would appear in the typical aromatic region. A complex splitting pattern is expected due to the asymmetry of the molecule. |

| ¹³C NMR | Not available in search results. | The carbon atom attached to the sulfonyl group (C4) would be significantly downfield. The other carbon signals would be in the aromatic region, with their chemical shifts influenced by the position relative to the sulfonyl group and the furan oxygen. |

Mass Spectrometry (MS)

The mass spectrum of the related 2-dibenzofuransulfonic acid shows a molecular ion peak at m/z 248.[10] A similar molecular ion peak is expected for 4-dibenzofuransulfonic acid.

Predicted Fragmentation Pattern:

-

m/z 248: Molecular ion [M]⁺

-

m/z 168: Loss of SO₃

-

m/z 139: Loss of SO₃ and CHO

Infrared (IR) Spectroscopy

The IR spectrum of 4-dibenzofuransulfonic acid is expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Sulfonic Acid) | Stretching | 3200-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | 1350-1340 and 1165-1150 |

| C-O-C (Furan Ring) | Asymmetric Stretching | 1250-1200 |

Potential Applications and Biological Relevance

While no specific applications for 4-dibenzofuransulfonic acid have been documented, the dibenzofuran scaffold is present in various biologically active natural products and synthetic compounds.[6][11] Derivatives of dibenzofuran have been investigated for a range of medicinal applications.[6][12]

-

Pharmaceutical Intermediates: Sulfonic acid groups are often introduced to increase water solubility and modify the pharmacokinetic properties of drug candidates.

-

Antimicrobial and Antifungal Agents: Some dibenzofuran derivatives have shown promising antibacterial and antifungal activities.[13]

-

Anticancer and Anti-inflammatory Properties: The dibenzofuran nucleus is a structural motif in some compounds with potential anticancer and anti-inflammatory effects.[6]

The introduction of a sulfonic acid group at the 4-position could modulate the biological activity of the dibenzofuran core, making it a target of interest for drug discovery programs.

Signaling Pathways and Logical Relationships

There are no known signaling pathways directly involving 4-dibenzofuransulfonic acid. However, as a potential bioactive molecule, its interaction with biological systems could be explored. The following diagram illustrates a hypothetical drug discovery and development workflow for this compound.

Caption: Hypothetical drug development workflow for a novel compound.

Safety and Handling

Specific safety data for 4-dibenzofuransulfonic acid is not available. However, based on the general properties of aromatic sulfonic acids, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

References

- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 2. Dibenzofuran [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Dibenzofuransulfonic acid (CAS 83863-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-DIBENZOFURANSULFONIC ACID, SODIUM SALT MONOHYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Dibenzofuran | 132-64-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DIBENZOFURAN-2-SULFONIC ACID(83863-63-2) 13C NMR [m.chemicalbook.com]

- 11. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal active applications of Dibenzofuran derivatives | Chemical Biology Letters [pubs.thesciencein.org]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

An In-depth Technical Guide to the FTIR Spectroscopy of 4-Dibenzofuransulfonic Acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-dibenzofuransulfonic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the theoretical vibrational modes of the molecule, a general experimental protocol for obtaining its FTIR spectrum, and a summary of expected spectral data.

Molecular Structure and Vibrational Modes

4-Dibenzofuransulfonic acid is an aromatic organic compound characterized by a dibenzofuran core substituted with a sulfonic acid group at the 4-position. The FTIR spectrum of this molecule is expected to exhibit distinct absorption bands corresponding to the vibrational modes of its constituent functional groups: the dibenzofuran aromatic rings and the sulfonic acid moiety (-SO₃H).

The key vibrational modes anticipated for 4-dibenzofuransulfonic acid include:

-

O-H stretching of the sulfonic acid group, typically observed as a broad band.

-

Aromatic C-H stretching from the dibenzofuran rings.

-

Asymmetric and symmetric S=O stretching of the sulfonyl group, which are characteristic and strong absorptions.

-

C=C stretching within the aromatic rings.

-

S-O stretching of the sulfonic acid group.

-

In-plane and out-of-plane C-H bending of the aromatic rings.

-

C-O-C stretching of the furan ring within the dibenzofuran structure.

The precise wavenumbers of these vibrations can be influenced by the molecular environment, including intermolecular hydrogen bonding.

Theoretical FTIR Data Summary

The following table summarizes the expected FTIR peak assignments for 4-dibenzofuransulfonic acid based on characteristic functional group absorption regions from analogous compounds.[1][2] Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400-2500 | Broad, Strong | O-H stretching of the sulfonic acid group (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1450 | Medium to Weak | Aromatic C=C ring stretching |

| 1250-1150 | Strong | Asymmetric S=O stretching of the sulfonyl group |

| 1080-1030 | Strong | Symmetric S=O stretching of the sulfonyl group |

| 1260-1000 | Medium | C-O-C stretching of the furan ring |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

| 760-700 | Medium | C-S stretching |

Experimental Protocol for FTIR Spectroscopy

A generalized experimental procedure for obtaining the FTIR spectrum of a solid organic compound like 4-dibenzofuransulfonic acid is provided below. This protocol is based on standard laboratory practices.[3][4][5]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Spatula

-

4-dibenzofuransulfonic acid sample

Procedure:

-

Sample Preparation:

-

Carefully weigh approximately 1-2 mg of the 4-dibenzofuransulfonic acid sample.

-

In a dry agate mortar, add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[4]

-

-

Pellet Formation:

-

Transfer a portion of the KBr mixture into the collar of a pellet press.

-

Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet. A transparent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.[4]

-

-

Background Measurement:

-

Sample Measurement:

-

Place the KBr pellet containing the sample into the appropriate holder in the FTIR spectrometer's sample compartment.

-

Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Identify the major absorption bands and compare their positions and relative intensities to the expected values for the functional groups present in 4-dibenzofuransulfonic acid.

-

Interpretation of the FTIR Spectrum

The analysis of the FTIR spectrum of 4-dibenzofuransulfonic acid would involve the following steps:

-

Identify the O-H Stretch: Look for a very broad and strong absorption band in the 3400-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in the sulfonic acid.

-

Identify Aromatic C-H Stretches: Observe the region just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for medium to weak bands corresponding to the stretching vibrations of the C-H bonds on the dibenzofuran rings.

-

Locate the Sulfonyl Group (S=O) Stretches: The most prominent and characteristic peaks for the sulfonic acid group are the strong asymmetric and symmetric S=O stretching bands, expected around 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively.[2]

-

Assign Aromatic Ring Vibrations: The region between 1620-1450 cm⁻¹ will contain several medium to weak bands due to the C=C stretching vibrations within the aromatic rings.

-

Identify C-O-C and C-S Stretches: Look for a medium intensity band in the 1260-1000 cm⁻¹ region for the C-O-C stretch of the furan ring and a medium band around 760-700 cm⁻¹ for the C-S stretch.

-

Analyze the Fingerprint Region: The region below 1400 cm⁻¹ is the "fingerprint region," containing a complex pattern of bands from bending vibrations (e.g., C-H out-of-plane bending between 900-675 cm⁻¹) that are unique to the molecule's overall structure.

By systematically identifying these characteristic absorption bands, FTIR spectroscopy serves as a powerful tool for the structural confirmation and quality control of 4-dibenzofuransulfonic acid in research and pharmaceutical development.[6][7]

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mse.washington.edu [mse.washington.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. 2.4.2. Fourier Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]

- 7. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Dibenzofuransulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific, publicly available mass spectrometry fragmentation data for 4-dibenzofuransulfonic acid is limited. This guide is constructed based on established fragmentation principles of aryl sulfonic acids and dibenzofuran derivatives, supplemented by generalized experimental protocols for analogous compounds. The quantitative data and fragmentation pathways presented herein are predictive and intended for analytical guidance.

Introduction

4-Dibenzofuransulfonic acid is an aromatic sulfonic acid containing the dibenzofuran heterocyclic system. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide provides a detailed overview of the predicted fragmentation patterns of 4-dibenzofuransulfonic acid, a comprehensive experimental protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the logical workflows involved.

Predicted Fragmentation Pathway

The fragmentation of 4-dibenzofuransulfonic acid in negative ion mode electrospray ionization (ESI) is expected to be dominated by the cleavage of the C-S bond, which is a characteristic fragmentation of aryl sulfonic acids. The primary fragmentation event is the neutral loss of sulfur trioxide (SO₃). Subsequent fragmentation would then proceed from the resulting dibenzofuran anion.

The key predicted fragmentation steps are:

-

Initial Deprotonation: Formation of the precursor ion [M-H]⁻.

-

Primary Fragmentation: Loss of a neutral SO₃ molecule (80 Da) from the precursor ion. This is a common and energetically favorable fragmentation pathway for aromatic sulfonic acids.

-

Secondary Fragmentation: Fragmentation of the resulting dibenzofuran radical anion, which may involve the loss of carbon monoxide (CO) and other small molecules, characteristic of the dibenzofuran core.

Caption: Predicted ESI-MS/MS fragmentation of 4-dibenzofuransulfonic acid.

Quantitative Fragmentation Data

The following table summarizes the predicted quantitative data for the major fragments of 4-dibenzofuransulfonic acid in negative ion mode ESI-MS/MS. The relative abundance is an educated estimation based on the known stability of the resulting ions, with the loss of SO₃ expected to be the most prominent fragmentation.

| Fragment Description | Predicted m/z | Predicted Relative Abundance (%) |

| [M-H]⁻ (Precursor Ion) | 247.0 | 100 |

| [M-H-SO₃]⁻ | 167.0 | 85 |

| [M-H-SO₃-CO]⁻ | 139.0 | 30 |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of 4-dibenzofuransulfonic acid using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-dibenzofuransulfonic acid in methanol. Serially dilute with a 50:50 mixture of methanol and water to create calibration standards.

-

Matrix Samples: For samples in a complex matrix (e.g., environmental water, biological fluids), a solid-phase extraction (SPE) may be necessary. Use a polymeric reversed-phase SPE cartridge. a. Condition the cartridge with methanol followed by water. b. Load the sample. c. Wash with water to remove interfering salts. d. Elute the analyte with methanol. e. Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like sulfonic acids. A C18 column can also be used with appropriate mobile phase modifiers.

-

Example HILIC Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

-

-

Mobile Phase A: 10 mM Ammonium acetate in water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-8 min: 95% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition:

-

Full Scan (for precursor identification): m/z 50-300.

-

Tandem MS (MS/MS for fragmentation): Select the precursor ion at m/z 247.0. Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Multiple Reaction Monitoring (MRM for quantification):

-

Transition 1: 247.0 -> 167.0 (for quantification)

-

Transition 2: 247.0 -> 139.0 (for confirmation)

-

-

Caption: A generalized workflow for the LC-MS/MS analysis of 4-dibenzofuransulfonic acid.

Signaling Pathways

4-Dibenzofuransulfonic acid is primarily recognized as an industrial chemical or a potential environmental contaminant. There is no evidence in the current scientific literature to suggest its involvement in specific biological or signaling pathways. Therefore, a signaling pathway diagram is not applicable to this compound.

Conclusion

References

physical and chemical properties of 4-dibenzofuransulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-dibenzofuransulfonic acid. Due to a scarcity of direct experimental data for this specific compound, this document consolidates available information for its sodium salt, data for structurally related compounds, and predicted properties. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications of dibenzofuran derivatives. This guide also outlines a detailed, plausible synthetic route for 4-dibenzofuransulfonic acid, complete with a workflow diagram. Furthermore, it touches upon the broader biological context of dibenzofuran derivatives, highlighting their potential relevance in therapeutic research.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-Dibenzofuransulfonic acid | - |

| Molecular Formula | C₁₂H₈O₄S | Calculated |

| Molecular Weight | 248.26 g/mol | Calculated |

| CAS Number | Not available for the acid form. 42138-16-9 for the sodium salt monohydrate. | [1] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Predicted to be soluble in water and polar organic solvents. | General property of sulfonic acids. |

| pKa | Strong acid, predicted to be < 0. | Arylsulfonic acids are known to be strong acids. |

Note: The properties listed are largely predicted or inferred from related compounds and should be confirmed by experimental analysis.

Chemical Properties and Reactivity

4-Dibenzofuransulfonic acid is an aromatic sulfonic acid. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic rings towards further electrophilic substitution. The reactivity of the dibenzofuran ring system is well-documented, with electrophilic substitution preferentially occurring at the 2- and 8-positions. Therefore, direct sulfonation of dibenzofuran is unlikely to yield the 4-substituted isomer as the major product.

The sulfonic acid group can be converted to other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are versatile intermediates in organic synthesis.

Proposed Synthesis of 4-Dibenzofuransulfonic Acid

A plausible synthetic route to 4-dibenzofuransulfonic acid involves a multi-step process starting from the commercially available dibenzofuran. The key steps are the synthesis of 4-aminodibenzofuran followed by a Sandmeyer reaction to introduce the sulfonic acid group.

Experimental Protocol:

Step 1: Synthesis of 4-Aminodibenzofuran [1]

-

To a solution of dibenzofuran (0.5 mol) in anhydrous diethyl ether (500 mL), add n-butyllithium (0.5 mol, 22% in hexane) and reflux for 3-4 hours until a yellow precipitate forms.

-

Cool the reaction mixture to -10°C in a dry ice-acetone bath.

-

Slowly add methoxyamine (0.5 mol) in anhydrous diethyl ether (100 mL).

-

Allow the mixture to warm to room temperature and then reflux for 1 hour.

-

Cool the mixture and slowly add water.

-

Separate the ether layer, dry with anhydrous magnesium sulfate, and pass hydrogen chloride gas through the solution to precipitate 4-aminodibenzofuran hydrochloride.

-

Filter the precipitate and neutralize with a base (e.g., sodium bicarbonate solution) to obtain 4-aminodibenzofuran.

Step 2: Diazotization of 4-Aminodibenzofuran and Sandmeyer Reaction [2][3][4]

-

Dissolve 4-aminodibenzofuran (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature between 0-5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a saturated aqueous solution of sulfur dioxide.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution. Nitrogen gas will evolve.

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting sulfonyl chloride can be isolated by extraction.

-

Hydrolysis of the sulfonyl chloride to the sulfonic acid can be achieved by heating with water or a dilute base followed by acidification.

Spectral Data (Predicted)

As no experimental spectra for 4-dibenzofuransulfonic acid are available, predicted spectra can be a useful tool for characterization.

| Spectral Data | Predicted Features |

| ¹H NMR | Aromatic protons in the dibenzofuran scaffold are expected to appear in the range of 7.0-8.5 ppm. The sulfonic acid proton is typically a broad singlet at a higher chemical shift. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. The carbon attached to the sulfonic acid group will be deshielded. |

| IR | Characteristic peaks for S=O stretching (around 1350 and 1170 cm⁻¹), O-H stretching (broad, around 3000 cm⁻¹), and aromatic C-H and C=C stretching are expected. |

| Mass Spec. | The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 248.0143 (calculated for C₁₂H₈O₄S). |

Biological Activity and Potential Applications

While there is no specific biological activity reported for 4-dibenzofuransulfonic acid, the dibenzofuran scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include:

-

Anticancer: Some dibenzofuran derivatives have shown cytotoxic effects against various cancer cell lines.[6]

-

Antibacterial and Antifungal: The dibenzofuran core is found in compounds with activity against various microbial pathogens.[6]

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.[5]

-

Enzyme Inhibition: Dibenzofuran-containing molecules have been investigated as inhibitors for various enzymes.

The introduction of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, such as its solubility and ability to interact with biological targets. The high acidity and potential for strong hydrogen bonding of the sulfonic acid group could lead to novel biological activities or enhanced properties of a parent dibenzofuran scaffold.

Conclusion

4-Dibenzofuransulfonic acid is a compound for which there is a notable lack of direct experimental data. This guide has provided a summary of its predicted properties and a plausible, detailed synthetic route to facilitate further research. The diverse biological activities of the broader class of dibenzofuran derivatives suggest that 4-dibenzofuransulfonic acid could be a valuable molecule for investigation in medicinal chemistry and drug development. Experimental validation of the properties and synthetic route outlined herein is a necessary next step for any researcher interested in this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Réaction de Barton-Motherwell — Wikipédia [fr.wikipedia.org]

- 6. Synthesis of a negatively charged dibenzofuran-based beta-turn mimetic and its incorporation into the WW miniprotein-enhanced solubility without a loss of thermodynamic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of 4-Dibenzofuransulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 4-dibenzofuransulfonic acid. While specific, publicly available quantitative data on the thermal decomposition of 4-dibenzofuransulfonic acid is limited, this document outlines the standard experimental protocols and expected thermal behavior based on related aromatic sulfonic acid and dibenzofuran compounds. This guide is intended to equip researchers with the necessary information to conduct their own thermal stability analyses.

Introduction to Thermal Stability

Thermal stability is a critical parameter in the characterization of chemical compounds, particularly in the context of drug development and materials science. It defines the temperature at which a compound begins to decompose or undergo undesirable chemical changes. For a substance like 4-dibenzofuransulfonic acid, understanding its thermal limits is essential for determining safe handling, storage, and processing conditions. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Behavior

Based on the thermal behavior of analogous aromatic sulfonic acids, the decomposition of 4-dibenzofuransulfonic acid is anticipated to occur in stages. The initial weight loss, typically observed at lower temperatures, is often attributed to the loss of residual water. The principal decomposition event is expected to be the cleavage of the sulfonic acid group from the dibenzofuran ring, a process that for many aromatic sulfonic acids occurs in the temperature range of 200-400°C. The dibenzofuran core itself is a thermally robust structure.

Experimental Protocols

To definitively determine the thermal stability of 4-dibenzofuransulfonic acid, the following experimental methodologies are recommended.

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

-

Objective: To determine the onset temperature of decomposition and the mass loss associated with the desulfonation process.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample of 4-dibenzofuransulfonic acid (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to investigate the kinetics of decomposition.

-

Temperature Range: The sample should be heated from ambient temperature to a temperature beyond the expected final decomposition, for instance, from 25 °C to 600 °C.

-

Atmosphere: An inert atmosphere, typically flowing nitrogen or argon (e.g., at a flow rate of 20-50 mL/min), is used to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Objective: To identify the melting point and any other phase transitions, and to determine the enthalpy of decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of 4-dibenzofuransulfonic acid (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: The temperature range should encompass the expected melting and decomposition temperatures, for example, from 25 °C to 400 °C.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained in the sample chamber.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature and the peak maximum temperature are key data points. The area under a peak is proportional to the enthalpy change of the transition.

Data Presentation

While specific experimental data for 4-dibenzofuransulfonic acid is not available in the cited literature, the results of the described TGA and DSC experiments would typically be summarized in a table similar to the one below for clear comparison and reporting.

| Parameter | Method | Value | Units |

| Onset of Decomposition (Tonset) | TGA | [Experimental Value] | °C |

| Temperature of Max. Decomposition Rate (Tpeak) | DTG | [Experimental Value] | °C |

| Mass Loss at Tpeak | TGA | [Experimental Value] | % |

| Melting Point (Tm) | DSC | [Experimental Value] | °C |

| Enthalpy of Fusion (ΔHf) | DSC | [Experimental Value] | J/g |

| Decomposition Temperature (Td) | DSC | [Experimental Value] | °C |

| Enthalpy of Decomposition (ΔHd) | DSC | [Experimental Value] | J/g |

Visualization of Experimental Workflow

The logical flow of operations for determining the thermal stability of 4-dibenzofuransulfonic acid can be visualized as follows:

An In-depth Technical Guide to the Electronic Properties of Sulfonated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of sulfonated dibenzofurans. The introduction of sulfonic acid groups onto the dibenzofuran scaffold significantly alters its electronic characteristics, influencing properties such as solubility, conductivity, and molecular interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Core Electronic Properties

The electronic properties of dibenzofuran and its sulfonated derivatives are of significant interest for applications ranging from organic electronics to biological probes. The sulfonation of the aromatic core has a profound impact on the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the material's electronic behavior.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of these molecules. Below is a summary of calculated electronic properties for dibenzofuran and its sulfonated analogues. The data for the parent dibenzofuran is based on published DFT studies[1]. The values for the sulfonated derivatives are estimated based on computational studies of related sulfonated aromatic systems, such as naphthalene-2-sulfonic acid, to provide a predictive framework in the absence of direct computational results for sulfonated dibenzofurans.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Dibenzofuran | -6.265 | -1.237 | 5.028 | 6.265 | 1.237 |

| Dibenzofuran-2-sulfonic acid (estimated) | -6.58 | -1.95 | 4.63 | 6.58 | 1.95 |

| Dibenzofuran-2,8-disulfonic acid (estimated) | -6.85 | -2.53 | 4.32 | 6.85 | 2.53 |

Note: Data for sulfonated derivatives are estimations based on related compounds.

Experimentally-Derived Electronic Properties

| Compound | Onset Oxidation Potential (Eox, V vs. Fc/Fc+) | Onset Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| Dibenzofuran-2-sulfonic acid | Data not available | Data not available | Calculated from Eox | Calculated from Ered | Eox - Ered |

| Dibenzofuran-2,8-disulfonic acid | Data not available | Data not available | Calculated from Eox | Calculated from Ered | Eox - Ered |

Note: The HOMO and LUMO levels can be estimated from the onset potentials using the following empirical formulas: HOMO (eV) = -[Eox + 4.8] and LUMO (eV) = -[Ered + 4.8], where 4.8 is the energy level of the Fc/Fc+ couple relative to the vacuum level.

Synthesis and Characterization

The synthesis of sulfonated dibenzofurans can be achieved through various methods, primarily involving the electrophilic sulfonation of the dibenzofuran core.

Synthesis of Dibenzofuran Sulfonic Acids

A common method for the synthesis of dibenzofuran-2-sulfonic acid involves the direct sulfonation of dibenzofuran using a sulfonating agent such as chlorosulfonic acid or fuming sulfuric acid. The synthesis of dibenzofuran-2,8-disulfonic acid can be achieved under more forcing conditions or through alternative synthetic routes starting from functionalized precursors.

Experimental Protocols

Density Functional Theory (DFT) Calculations

Objective: To computationally model the electronic structure and properties of sulfonated dibenzofurans.

Methodology:

-

Molecular Geometry Optimization: The molecular structures of dibenzofuran, dibenzofuran-2-sulfonic acid, and dibenzofuran-2,8-disulfonic acid are optimized using a DFT method, for example, with the B3LYP functional and a 6-311G(d,p) basis set, as has been used for the parent dibenzofuran[1].

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory.

-

Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometries to determine the energies of the HOMO and LUMO. From these energies, the HOMO-LUMO gap, ionization potential (approximated as -EHOMO), and electron affinity (approximated as -ELUMO) are calculated.

-

Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan can be used for these calculations.

Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation and reduction potentials of sulfonated dibenzofurans and estimate their HOMO and LUMO energy levels.

Materials:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte: Sulfonated dibenzofuran derivative (typically 1-5 mM).

-

Ferrocene (as an internal standard).

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen.

-

Cell Assembly: Assemble the three-electrode cell with the analyte dissolved in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition:

-

Record a background voltammogram of the electrolyte solution.

-

Add the analyte and record the cyclic voltammogram over a potential range sufficient to observe the oxidation and reduction events.

-

Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

-

Add a small amount of ferrocene and record the voltammogram to reference the potentials to the Fc/Fc+ couple.

-

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammograms.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical bandgap of sulfonated dibenzofurans.

Materials:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

-

Solvent (e.g., water, ethanol, or acetonitrile).

-

Sulfonated dibenzofuran derivative.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sulfonated dibenzofuran in a suitable solvent. The concentration should be adjusted to have an absorbance in the range of 0.1 - 1.0.

-

Measurement:

-

Record a baseline spectrum of the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption edge (λonset) from the spectrum.

-

Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).

-

Proton Conductivity Measurement

Objective: To measure the proton conductivity of solid-state sulfonated dibenzofurans.

Methodology:

-

Sample Preparation: A pellet of the crystalline or amorphous solid sulfonated dibenzofuran is prepared by pressing the powder under high pressure.

-

Electrode Deposition: Sputter or paint conductive electrodes (e.g., gold or platinum) onto both faces of the pellet.

-

Impedance Spectroscopy:

-

Place the pellet in a two-probe or four-probe conductivity cell.

-

Control the temperature and relative humidity (RH) of the measurement chamber.

-

Perform AC impedance spectroscopy over a wide frequency range (e.g., 1 Hz to 1 MHz).

-

-

Data Analysis:

-

Model the impedance data using an equivalent circuit to extract the bulk resistance (R) of the material.

-

Calculate the conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.

-

Repeat the measurement at different temperatures and humidity levels to study the conduction mechanism.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining the key electronic properties of sulfonated dibenzofurans.

Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.

Caption: Workflow for determining the optical bandgap using UV-Vis spectroscopy.

Caption: Workflow for measuring proton conductivity of solid-state samples.

References

No Biological Activity Data Currently Available for 4-Dibenzofuransulfonic Acid

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the biological activity of 4-dibenzofuransulfonic acid. Despite extensive searches, no substantive data on its mechanism of action, relevant signaling pathways, or quantitative biological effects could be identified.

Our in-depth investigation included searches of major scientific databases such as PubChem, ChEMBL, and DrugBank, utilizing various nomenclature and CAS numbers (42137-76-8 and 42138-16-9 for its sodium salt monohydrate). The results consistently indicate that the primary documented applications of 4-dibenzofuransulfonic acid are in industrial settings.

Specifically, existing literature and patents describe its use as a fluorescent tracer in membrane cleaning processes for water purification and as a component in corrosion inhibitor formulations. There is no readily accessible research detailing its pharmacological, toxicological, or any other biological effects on living organisms.

Consequently, the creation of an in-depth technical guide, including summaries of quantitative data, experimental protocols, and visualizations of signaling pathways, is not feasible at this time due to the absence of foundational scientific research on the biological activity of this specific compound. Further original research would be required to elucidate any potential biological properties of 4-dibenzofuransulfonic acid.

Toxicological Data for 4-Dibenzofuransulfonic Acid: A Review of Available Information

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for 4-dibenzofuransulfonic acid. To date, no detailed experimental studies on its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental effects have been published. This absence of data prevents the creation of a detailed technical guide with quantitative data tables and experimental protocols as requested.

While direct data is unavailable, a qualitative understanding of potential hazards can be inferred by examining the toxicological profiles of the parent compound, dibenzofuran, and its structurally related derivatives. However, it is crucial to emphasize that such information should be interpreted with caution, as the addition of a sulfonic acid group can significantly alter the toxicokinetic and toxicodynamic properties of a molecule.

Toxicological Profile of Dibenzofuran and its Derivatives

Dibenzofuran, the core structure of 4-dibenzofuransulfonic acid, is a heterocyclic organic compound. It is considered to be of relatively low toxicity.[1][2] However, its chlorinated and polyfluorinated derivatives, such as polychlorinated dibenzofurans (PCDFs) and polyfluorinated dibenzofurans (PFDFs), are known persistent organic pollutants and are significantly more toxic.[3][4][5][6][7]

Key toxicological concerns associated with halogenated dibenzofurans include:

-

Dermal Toxicity: Chloracne is a hallmark sign of exposure to certain chlorinated dibenzofurans.[5]

-

Immunotoxicity: These compounds can suppress the immune system.[6]

-

Carcinogenicity: Some polychlorinated dibenzo-p-dioxins and dibenzofurans are classified as human carcinogens.[3][6]

-

Reproductive and Developmental Toxicity: Adverse effects on reproduction and development have been observed in animal studies.[6]

The toxicity of these halogenated derivatives is often mediated through the aryl hydrocarbon (Ah) receptor, a signaling pathway involved in the regulation of gene expression.[3]

The Role of the Sulfonic Acid Group

The introduction of a sulfonic acid group to the dibenzofuran ring is expected to increase the water solubility of the compound. This alteration in physicochemical properties would likely lead to different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent dibenzofuran. Sulfonation is a common metabolic pathway that generally leads to the detoxification and excretion of foreign compounds.[8] However, in some cases, sulfonation can also lead to the bioactivation of certain chemicals into more reactive and toxic metabolites.[8] Without experimental data, the toxicological impact of the sulfonic acid moiety on the dibenzofuran structure remains speculative.

Read-Across Approach in Toxicology

In the absence of experimental data for a specific chemical, a "read-across" approach is sometimes used in chemical risk assessment.[9][10][11][12][13] This method involves using toxicological data from structurally similar compounds (analogs) to predict the toxicity of the target chemical. A robust read-across assessment requires a thorough justification of the structural and toxicological similarities between the source and target chemicals.[10][12][13] Currently, no published read-across assessments for 4-dibenzofuransulfonic acid are available.

Data Gaps and Future Research

The significant data gap regarding the toxicology of 4-dibenzofuransulfonic acid highlights the need for future research. To adequately assess its potential risk to human health and the environment, the following studies would be necessary:

-

Acute toxicity studies (oral, dermal, inhalation) to determine the short-term effects and lethal doses.

-

Genotoxicity assays (e.g., Ames test, micronucleus assay) to evaluate the potential to cause DNA damage.

-

Repeated dose toxicity studies to assess the effects of long-term exposure.

-

Reproductive and developmental toxicity studies to investigate potential effects on fertility and offspring.

-

Carcinogenicity bioassays to determine the potential to cause cancer.

-

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

Due to the lack of specific toxicological data for 4-dibenzofuransulfonic acid, a detailed technical guide as requested cannot be provided. While information on the parent compound, dibenzofuran, and its more toxic halogenated derivatives offers some context, these data cannot be directly extrapolated. A comprehensive toxicological evaluation of 4-dibenzofuransulfonic acid through experimental studies is required to fill the current data gap and enable a proper risk assessment. Researchers and drug development professionals should exercise caution and consider the need for de novo toxicological testing when handling or evaluating this compound.

References

- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Human body burden of polychlorinated dibenzofurans associated with toxicity based on the yusho and yucheng incidents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risk assessments of polychlorinated dibenzo- p-dioxins, polychlorinated dibenzofurans, and dioxin-like polychlorinated biphenyls in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonation in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 10. A strategy for structuring and reporting a read-across prediction of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Environmental Fate of Dibenzofuransulfonic Acids: A Technical Guide

Disclaimer: Direct research on the environmental fate of dibenzofuransulfonic acids is limited. This guide provides a predictive overview based on the known environmental behavior of the parent compound, dibenzofuran, and other sulfonated aromatic compounds. The information herein is intended for a scientific audience and should be interpreted as a theoretical framework to guide future research.

Introduction

Dibenzofurans are a class of persistent organic pollutants that can be released into the environment from various industrial processes and combustion events.[1] Their sulfonated derivatives, dibenzofuransulfonic acids (DFSA), are of interest due to the potential for altered environmental mobility and toxicity. The addition of a sulfonic acid group (-SO₃H) to the dibenzofuran structure is expected to significantly modify its physicochemical properties and, consequently, its environmental fate.

The sulfonic acid moiety is highly polar and water-soluble, which generally leads to increased mobility in aquatic systems and reduced sorption to soil and sediment compared to the non-sulfonated parent compound.[2] However, the carbon-sulfur bond in aromatic sulfonates is thermodynamically stable, which can increase the recalcitrance of the molecule to environmental degradation.[2] This guide synthesizes available data on dibenzofuran and analogous sulfonated aromatic compounds to predict the environmental behavior of DFSA, covering key processes such as biodegradation, photodegradation, hydrolysis, sorption, and aquatic toxicity.

Predicted Physicochemical Properties and Environmental Distribution

The introduction of a sulfonic acid group is anticipated to make DFSA significantly more water-soluble than dibenzofuran. Aromatic sulfonic acids are strong acids and will exist predominantly as anions in typical environmental pH ranges (pH 5-9). This anionic nature will govern their interaction with environmental matrices.